Cyanidin arabinoside

Description

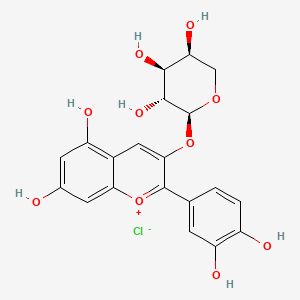

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-HAHUOHMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111613-04-8 | |

| Record name | Cyanidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111613048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8YZ321E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Cyanidin 3 Arabinoside in Botanical Sources

Presence in Fruits and Berries

Cyanidin (B77932) 3-arabinoside is widely distributed among various fruits and berries. Its concentration can vary significantly depending on the species, cultivar, and growing conditions.

Vaccinium Species (e.g., Bilberries, Blueberries, Cranberries, Lingonberries)

The Vaccinium genus is a rich source of cyanidin 3-arabinoside. Bilberries (Vaccinium myrtillus), highbush blueberries (Vaccinium corymbosum), lowbush blueberries (Vaccinium angustifolium), and lingonberries (Vaccinium vitis-idaea) all contain this compound, though concentrations can differ. foodb.camdpi.com For instance, bilberries and lingonberries are reported to have higher concentrations of cyanidin 3-arabinoside compared to highbush and lowbush blueberries. foodb.ca In cranberries (Vaccinium oxycoccos), cyanidin 3-arabinoside is one of the most abundant anthocyanins, alongside cyanidin 3-galactoside and peonidin (B1209262) 3-galactoside. mdpi.com

Research has identified cyanidin 3-arabinoside as a common anthocyanin in various Vaccinium species. mdpi.comfrontiersin.org Studies have confirmed its presence in the fruits of bilberry, where it is one of several identified cyanidin glycosides. mdpi.comresearchgate.net Similarly, it is found in blueberries, contributing to their complex anthocyanin profile. mdpi.com The leaves of some Vaccinium species, such as V. corymbosum, have also been found to contain cyanidin 3-arabinoside. mdpi.com

Table 1: Presence of Cyanidin 3-arabinoside in Vaccinium Species

| Species | Common Name | Presence of Cyanidin 3-arabinoside |

|---|---|---|

| Vaccinium myrtillus | Bilberry | Yes foodb.camdpi.com |

| Vaccinium corymbosum | Highbush Blueberry | Yes foodb.camdpi.com |

| Vaccinium angustifolium | Lowbush Blueberry | Yes foodb.ca |

| Vaccinium oxycoccos | Cranberry | Yes mdpi.comashs.org |

| Vaccinium vitis-idaea | Lingonberry | Yes smolecule.comfoodb.ca |

Photinia melanocarpa (Black Chokeberries)

Black chokeberries, also known as aronia berries, are recognized for having one of the highest concentrations of cyanidin 3-arabinoside among fruits. foodb.caexlibrisgroup.com This anthocyanin is a major contributor to the dark, rich color of the berries. uio.no Studies have consistently identified cyanidin 3-arabinoside as one of the four primary anthocyanins in black chokeberry, along with cyanidin 3-galactoside, cyanidin 3-glucoside, and cyanidin 3-xyloside. uio.nomdpi.comnih.gov

The content of cyanidin 3-arabinoside in fresh black chokeberries has been reported at levels such as 249.46 mg/100 g FW and 299.4 mg/100 g FW in different studies. mdpi.com Another analysis found it to be the second most abundant anthocyanin, constituting 25.62% of the total anthocyanins. semanticscholar.org Research has shown that the concentration can range from 132.91 to 252.76 mg/100 g of fresh weight. phenol-explorer.eu

**Table 2: Cyanidin 3-arabinoside Content in *Photinia melanocarpa***

| Study | Concentration (mg/100g Fresh Weight) |

|---|---|

| Ochmian, Grajkowski, and Smolik | 299.4 mdpi.com |

| Wu et al. | 399.3 mdpi.com |

| Unnamed Study | 249.46 mdpi.com |

| Zheng W., et al (2003) | 132.91 phenol-explorer.eu |

Malus domestica (Apple)

Cyanidin 3-arabinoside is present in the skin of many apple cultivars, contributing to their red coloration. wur.nlresearchgate.net However, its concentration is generally lower than that of cyanidin 3-galactoside, which is the primary anthocyanin in apples. wur.nlcabidigitallibrary.org The presence and amount of cyanidin 3-arabinoside can vary depending on the apple variety. wur.nl

For example, in 'Tsugaru' apples, small amounts of cyanidin 3-arabinoside are detected late in the development stage. ashs.org In 'Starking Delicious' apples, it is listed among the minor anthocyanins. acs.org A study on the red-fleshed 'Baya Marisa' apple cultivar identified cyanidin-3-O-arabinoside in both the skin and flesh. mdpi.com Similarly, it was detected in the peels of red 'Granny Smith' apples after bag removal, although at a much lower concentration than cyanidin 3-galactoside. researchgate.net

Sambucus nigra (Black Elderberries)

Cyanidin 3-arabinoside has been detected in black elderberries, although it is not one of the most abundant anthocyanins. foodb.ca While cyanidin-3-sambubioside and cyanidin-3-glucoside are the major anthocyanins, cyanidin 3-arabinoside is also present. researchgate.net One study reported its presence in elderberry extracts. nih.gov Another comparative study noted that cyanidin-3-arabinoside was found in Sambucus ebulus extracts but only pelargonidin-3-glucoside was unique to Sambucus nigra fruit extracts among the measured compounds. mdpi.com

Ribes Species (e.g., Redcurrants, Gooseberries)

The presence of cyanidin 3-arabinoside has been reported in species of the Ribes genus. It has been detected, though not quantified, in redcurrants (Ribes rubrum). foodb.ca It has also been identified in gooseberries (Ribes uva-crispa). biocrick.comunideb.hu In blackcurrants (Ribes nigrum), cyanidin 3-arabinoside has been identified, although it was not found in the 'Ben Gairn' cultivar in one study. acs.org

Other Notable Fruit Sources (e.g., Grapes, Raspberries)

Cyanidin 3-arabinoside has also been identified in other fruits such as grapes and raspberries. mtoz-biolabs.com In certain grape varieties, it is present in the skins. rsc.org For instance, a study on Cabernet Sauvignon grapes revealed a significantly higher content of cyanidin-3-arabinoside compared to Pinot grapes.

In raspberries, particularly red raspberries (Rubus idaeus), cyanidin 3-arabinoside has been detected, but it is not a major anthocyanin. foodb.ca It has also been identified in blackberry extracts. nih.gov

Presence in Vegetables

Cyanidin 3-arabinoside has been identified in several vegetable species, contributing to their pigmentation and phytochemical profile. Its occurrence is particularly noted in the peel of eggplants and certain varieties of onions.

Cyanidin 3-arabinoside is recognized as an anthocyanin antioxidant found in eggplant (Solanum melongena). researchgate.netcaymanchem.com Research has confirmed its presence in the peel of the fruit, where it contributes to the characteristic purple coloration. nih.govffhdj.com The accumulation of anthocyanins, including various cyanidin glycosides, is a key factor in the skin color of different eggplant cultivars. ffhdj.com

Beyond eggplant, Cyanidin 3-arabinoside has been identified in other vegetables. Notably, it is a major pigment in Spanish red onions (Allium cepa), where it is found alongside its malonylated form. mdpi.com Studies on red radish (Raphanus sativus) have also reported the presence of cyanidin derivatives, with some research indicating the involvement of various cyanidin glycosides in their pigmentation. tind.iofrontiersin.orgnih.gov While many anthocyanins in radishes are based on pelargonidin, the cyanidin nucleus is also a component of their phytochemical profile. frontiersin.orgmdpi.com

Table 1: Presence of Cyanidin 3-arabinoside in select Vegetable Sources

| Vegetable | Scientific Name | Finding |

|---|---|---|

| Eggplant | Solanum melongena | Confirmed as an anthocyanin antioxidant present in the peel. researchgate.netcaymanchem.com |

| Spanish Red Onion | Allium cepa | Identified as a major anthocyanin pigment. mdpi.com |

| Radish | Raphanus sativus | Cyanidin derivatives, including various glycosides, have been reported. tind.iofrontiersin.org |

Solanum melongena (Eggplant)

Presence in Grains and Cereals

The distribution of Cyanidin 3-arabinoside extends to various grains and cereals, particularly those with colored pericarps or aleurone layers.

Cyanidin 3-arabinoside has been detected in Tartary buckwheat (Fagopyrum tataricum). foodb.cacpsbb.eunih.gov Research has shown that while the content of some other anthocyanins in Tartary buckwheat may fluctuate under environmental stressors like UV-B and low temperatures, the level of Cyanidin 3-arabinoside remains relatively stable. researchgate.net

Investigations into pigmented cereal varieties have identified Cyanidin 3-arabinoside in several types of wheat, barley, and rice. In studies of purple wheat, it was one of twelve anthocyanin glycosides identified. rsc.org Similarly, it has been detected in blue wheat varieties. rsc.orgsaspublishers.com Certain traditional colored rice landraces, such as 'Chakhao Poireiton' from Manipur, have also been found to contain delphinidin (B77816) 3-arabinoside and cyanidin 3-galactoside, indicating the presence of arabinoside forms of anthocyanins in their profile. cabidigitallibrary.orgukaazpublications.com Furthermore, some analyses have reported cyanidin glycosides, including the arabinoside form, in barley (Hordeum vulgare). google.com

Table 2: Presence of Cyanidin 3-arabinoside in select Grain and Cereal Varieties

| Grain/Cereal | Scientific Name | Finding |

|---|---|---|

| Tartary Buckwheat | Fagopyrum tataricum | Detected; levels remain relatively stable under certain environmental stresses. researchgate.netfoodb.ca |

| Purple Wheat | Triticum spp. | Identified as one of twelve anthocyanin glycosides present. rsc.org |

| Blue Wheat | Triticum spp. | Detected in analyses of anthocyanin components. rsc.orgsaspublishers.com |

| Colored Rice Landraces (e.g., 'Chakhao Poireiton') | Oryza sativa | Arabinoside forms of anthocyanins have been identified. cabidigitallibrary.orgukaazpublications.com |

| Barley | Hordeum vulgare | Cyanidin glycosides, including the arabinoside form, have been reported. google.com |

Biosynthesis and Enzymology of Cyanidin 3 Arabinoside

General Anthocyanin Biosynthetic Pathway Precursors

The synthesis of all flavonoids, including anthocyanins, originates from the phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. frontiersin.orgwikipedia.org This initial phase sets the stage for the core anthocyanin pathway, involving a sequence of key enzymes that build the characteristic flavonoid skeleton. mdpi.commdpi.com The enzymes involved are often organized into a multi-enzyme complex called the flavonoid metabolon, located at the endoplasmic reticulum, to facilitate efficient substrate channeling. mdpi.com

The gateway to the phenylpropanoid pathway is the reaction catalyzed by Phenylalanine Ammonia Lyase (PAL). sciopen.com This enzyme initiates the process by converting the primary amino acid L-phenylalanine into trans-cinnamic acid. smolecule.com This step represents a critical branch point between primary and secondary metabolism in plants. mdpi.com Subsequent enzymes, such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL), further modify trans-cinnamic acid to produce p-coumaroyl-CoA, a pivotal precursor for the synthesis of all phenolic compounds, including anthocyanins. frontiersin.orgresearchgate.net Studies have shown a strong positive correlation between PAL activity and the accumulation of anthocyanins in various plants, highlighting its essential role in providing the initial building blocks for pigment synthesis. sciopen.comnih.govjst.go.jp

Chalcone (B49325) Synthase (CHS) is the first key enzyme of the flavonoid-specific pathway. frontiersin.org It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgwikipedia.org This reaction establishes the fundamental C6-C3-C6 structure of flavonoids. nih.gov

Following its synthesis, the naringenin chalcone is acted upon by Chalcone Isomerase (CHI). CHI catalyzes the stereospecific intramolecular isomerization of the chalcone into its corresponding (2S)-flavanone, naringenin. frontiersin.orgnih.gov While this cyclization can occur spontaneously, the enzymatic rate is significantly faster. frontiersin.orgnih.gov CHI is considered a key enzyme that controls a branch point in the flavonoid pathway, directing intermediates toward the production of flavonols, anthocyanins, and other related compounds. maxapress.com The coordinated expression of CHS and CHI is crucial for the efficient production of flavonoid precursors. serbiosoc.org.rs

Once naringenin is formed, Flavanone (B1672756) 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, hydroxylates it at the 3-position of the C-ring to produce dihydrokaempferol (B1209521) (DHK). oup.comfrontiersin.org DHK is a critical branch-point intermediate. For the synthesis of cyanidin (B77932), DHK is first hydroxylated on the B-ring by Flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin (DHQ). mdpi.comoup.com

Dihydroflavonol 4-reductase (DFR) then catalyzes the NADPH-dependent reduction of the 4-keto group of dihydroflavonols to form colorless leucoanthocyanidins. oup.comfrontiersin.org Specifically, DFR reduces dihydroquercetin (DHQ) to leucocyanidin (B1674801). frontiersin.orgoup.com The substrate specificity of DFR is a major determinant of the type of anthocyanin produced in a plant. frontiersin.orgoup.com For instance, some DFR enzymes can reduce DHK, DHQ, and dihydromyricetin (B1665482) (DHM), while others are more specific. frontiersin.org

Anthocyanidin Synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), performs the subsequent oxidation step. mdpi.comoup.com ANS, another 2-oxoglutarate-dependent dioxygenase, converts leucoanthocyanidins into the corresponding unstable colored anthocyanidins. nih.govnih.gov In the case of cyanidin formation, ANS catalyzes the conversion of leucocyanidin into the cyanidin aglycone. frontiersin.orgnih.gov This reaction requires ferrous ions, 2-oxoglutarate, and ascorbate (B8700270) as cofactors. nih.gov The resulting cyanidin is unstable and must be quickly stabilized by glycosylation. wikipedia.orgnih.gov

Table 1: Key Enzymes in the Biosynthesis of Cyanidin Aglycone

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) |

| Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase | 4CL | p-Coumaric acid | 4-Coumaroyl-CoA |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) |

| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol (DHK) | Dihydroquercetin (DHQ) |

| Dihydroflavonol 4-reductase | DFR | Dihydroquercetin (DHQ) | Leucocyanidin |

| Anthocyanidin Synthase | ANS/LDOX | Leucocyanidin | Cyanidin |

Flavanone 3-hydroxylase (F3H) and Dihydroflavonol 4-reductase (DFR)

Glycosylation of Cyanidin to Cyanidin 3-arabinoside

The final and crucial step in the biosynthesis of stable anthocyanins is glycosylation, the attachment of sugar moieties to the anthocyanidin core. frontiersin.org This process significantly increases the stability and solubility of the pigment molecules and influences their color. frontiersin.org The glycosylation of cyanidin to form cyanidin 3-arabinoside is catalyzed by a specific class of enzymes.

The enzymatic transfer of a sugar group to the cyanidin aglycone is carried out by enzymes known as UDP-sugar:flavonoid glycosyltransferases (UFGTs). mdpi.comfrontiersin.org These enzymes utilize an activated sugar donor, typically a UDP-sugar, and transfer the sugar moiety to a specific position on the flavonoid acceptor. researchgate.net

For the synthesis of cyanidin 3-arabinoside, a specific glycosyltransferase transfers an arabinose sugar to the hydroxyl group at the C3 position of the cyanidin molecule. nih.govfrontiersin.org The sugar donor for this reaction is UDP-arabinose. The enzymes responsible belong to the large family of glycosyltransferases, which exhibit both regioselectivity (for the position on the aglycone) and specificity for the sugar donor. researchgate.netashs.org For example, studies in various plants like cranberry, apple, and Rhododendron have identified the presence of cyanidin 3-arabinoside, indicating the activity of specific UDP-arabinose:flavonoid 3-O-glycosyltransferases. frontiersin.orgashs.orgashs.org The introduction of genes encoding for specific UGTs has been shown to produce novel anthocyanins like cyanidin 3-arabinoside in transgenic plants, confirming their direct role in its formation. frontiersin.org

Table 2: Glycosylation of Cyanidin

| Enzyme Family | Specific Enzyme Type (Example) | Sugar Donor | Acceptor | Product |

| UDP-sugar:flavonoid 3-O-glycosyltransferase | UDP-arabinose:flavonoid 3-O-glycosyltransferase | UDP-arabinose | Cyanidin | Cyanidin 3-arabinoside |

Arabinose Donor Substrate Utilization

The biosynthesis of cyanidin 3-arabinoside is a multi-step enzymatic process that culminates in the glycosylation of the cyanidin aglycone. This final step, the attachment of an arabinose sugar moiety to the 3-hydroxyl group of cyanidin, is catalyzed by a specific class of enzymes known as UDP-dependent glycosyltransferases (UGTs). The successful transfer of the arabinose unit is critically dependent on the availability and recognition of an activated sugar donor substrate.

Research has established that the specific donor molecule for the arabinosylation of flavonoids is Uridine diphosphate-arabinose (UDP-arabinose) . nih.govoup.comfrontiersin.org UGTs exhibit a high degree of specificity for both the acceptor molecule (the aglycone, in this case, cyanidin) and the nucleotide sugar donor. nih.govoup.com The enzyme responsible, a putative cyanidin 3-O-arabinosyltransferase, binds both cyanidin and UDP-arabinose within its active site to facilitate the transfer of the arabinose moiety, releasing Uridine diphosphate (B83284) (UDP) as a byproduct.

Studies on various plant species have identified UGTs with the ability to utilize UDP-arabinose. For example, a study on Rhododendron delavayi characterized a glycosyltransferase, Rd3GT6, which demonstrated the ability to use UDP-arabinose as a sugar donor to glycosylate cyanidin. frontiersin.org In contrast, another related enzyme from the same plant, Rd3GT1, could not utilize UDP-arabinose, highlighting the specificity of these enzymes. frontiersin.org Similarly, research in Arabidopsis identified a flavonol 3-O-arabinosyltransferase (UGT78D3) that showed strict specificity for UDP-arabinose as the donor substrate when glycosylating flavonols, though it was not active on cyanidin. oup.com This underscores the principle that specific UGTs are required for the utilization of UDP-arabinose in flavonoid biosynthesis.

Table 1. Research Findings on UDP-Arabinose Utilizing Glycosyltransferases

| Enzyme/Gene | Source Organism | Substrate(s) | Donor Substrate | Key Finding | Reference |

|---|---|---|---|---|---|

| Rd3GT6 | Rhododendron delavayi | Cyanidin | UDP-arabinose, UDP-galactose, UDP-glucose | Demonstrated high sugar donor promiscuity and was capable of catalyzing the arabinosylation of cyanidin. | frontiersin.org |

| Rd3GT1 | Rhododendron delavayi | Cyanidin | UDP-galactose, UDP-glucose | Could not utilize UDP-arabinose as a sugar donor, indicating high specificity. | frontiersin.org |

| UGT78D3 | Arabidopsis thaliana | Quercetin, Kaempferol | UDP-arabinose | Showed strict specificity for UDP-arabinose as a donor but was active on flavonols, not anthocyanidins like cyanidin. | oup.com |

| UXS/UXE | General (Plants) | UDP-glucuronic acid, UDP-xylose | N/A (Enzymes for donor synthesis) | These enzymes are responsible for synthesizing UDP-xylose and subsequently UDP-arabinose, the essential donor substrate. | nih.govpnas.org |

Compound Reference Table

Advanced Analytical Methodologies for Cyanidin 3 Arabinoside

Identification Techniques

Definitive identification of cyanidin (B77932) 3-arabinoside requires techniques that can provide detailed structural information. Coupling chromatographic separation with advanced spectroscopic detection is the cornerstone of modern analytical approaches.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification of cyanidin 3-arabinoside. mtoz-biolabs.com This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical analysis, the compound is first separated from other components in a sample on an LC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in positive mode.

The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact molecule, known as the precursor ion. For cyanidin 3-arabinoside, the protonated molecule [M]⁺ appears at an m/z of approximately 419. tandfonline.comacademicjournals.org To confirm the identity, this precursor ion is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller, characteristic fragment ions (product ions). The most prominent fragment ion observed for cyanidin 3-arabinoside is at m/z 287. tandfonline.comacademicjournals.org This fragment corresponds to the loss of the arabinose sugar moiety (a neutral loss of 132 Da), leaving the cyanidin aglycone. This specific fragmentation pattern is a key diagnostic feature for identifying cyanidin 3-arabinoside. tandfonline.comacademicjournals.org

Table 1: Characteristic LC-MS/MS Fragmentation Data for Cyanidin 3-arabinoside

| Precursor Ion (m/z) | Product Ion (m/z) | Identity of Product Ion | Reference |

|---|---|---|---|

| 419.2 | 287.1 | Cyanidin Aglycone | tandfonline.com |

This interactive table summarizes the key mass spectrometry data used for the identification of Cyanidin 3-arabinoside.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers enhanced analytical capabilities for identifying cyanidin 3-arabinoside. UPLC systems use columns with smaller particles, providing faster analysis and higher resolution separation compared to conventional HPLC. thieme-connect.de The Q-TOF mass spectrometer provides high-resolution and accurate mass measurements, which allows for the determination of the elemental composition of the analyte with a high degree of confidence.

For cyanidin 3-arabinoside, UPLC-Q-TOF-MS analysis in positive ion mode can determine the exact mass of the protonated molecule. nih.gov For instance, a high-resolution mass measurement might yield a value like 419.0977 m/z. nih.gov This experimentally determined mass can then be compared to the theoretical exact mass calculated for the chemical formula of cyanidin 3-arabinoside (C₂₀H₁₉O₁₀⁺), which is also approximately 419.0973. The low error between the measured and theoretical mass confirms the elemental formula, providing strong evidence for the compound's identity. nih.govdoi.org This technique is particularly valuable for distinguishing between isomers, which have the same nominal mass but different elemental compositions or structures. thieme-connect.deresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including cyanidin 3-arabinoside. mdpi.comscispace.com While LC-MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise structure, including the nature of the sugar moiety and its attachment point to the aglycone, can be determined. semanticscholar.org

¹H-NMR spectra provide information on the chemical environment of protons, while ¹³C-NMR spectra reveal the types of carbon atoms present. For cyanidin 3-arabinoside, specific chemical shifts in the ¹H-NMR spectrum can be assigned to the protons on the cyanidin core and the arabinose sugar. semanticscholar.org Two-dimensional NMR experiments are then used to establish connectivity between protons and carbons, confirming the arabinose sugar and its linkage at the 3-O-position of the cyanidin aglycone. semanticscholar.orgresearchgate.net

Table 2: Selected ¹³C NMR Spectroscopic Data for Cyanidin 3-arabinoside

| Carbon Atom | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|

| C-2 | 169.0 | DMSO | doi.org |

| C-3 | 145.6 | DMSO | doi.org |

| C-4 | 136.7 | DMSO | doi.org |

| C-5 | 111.7 | DMSO | doi.org |

| C-6 | 103.3 | DMSO | doi.org |

| C-7 | 164.0 | DMSO | doi.org |

| C-8 | 95.1 | DMSO | doi.org |

| C-9 | 157.5 | DMSO | doi.org |

This interactive table presents key ¹³C NMR chemical shifts for the structural confirmation of Cyanidin 3-arabinoside.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

Quantification Techniques

Once identified, it is often necessary to determine the concentration of cyanidin 3-arabinoside in a sample. This is achieved using quantitative analytical methods that are both precise and accurate.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) or diode-array detector (DAD) is the most common method for quantifying anthocyanins like cyanidin 3-arabinoside. nih.govnih.govpan.olsztyn.pl The separation is typically performed on a C18 reversed-phase column. nih.govnih.gov The mobile phase usually consists of an acidified water and an organic solvent (like acetonitrile (B52724) or methanol) gradient, which ensures the anthocyanins remain in their stable, colored flavylium (B80283) cation form. mdpi.com

Detection is performed by monitoring the absorbance at the characteristic maximum wavelength (λmax) for anthocyanins, which is typically around 520 nm. Quantification is achieved by comparing the peak area of cyanidin 3-arabinoside in the sample to a calibration curve constructed from authentic standards of known concentrations. nih.govnih.gov Method validation studies have established the reliability of this technique, demonstrating good linearity over a defined concentration range. nih.govnih.gov

Table 3: HPLC-UV Method Validation Parameters for Cyanidin 3-arabinoside Quantification

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Analytical Range | 0.28–17.67 | µg/mL | nih.govnih.gov |

| Correlation Coefficient (r²) | ≥99.8 | % | nih.govnih.gov |

| Method Detection Limit (MDL) | 0.006 | µg/mL | nih.govnih.gov |

This interactive table displays the performance characteristics of a validated HPLC-UV method for quantifying Cyanidin 3-arabinoside.

For higher sensitivity and selectivity, especially in complex matrices or at low concentrations, quantitative mass spectrometry is employed. The most widely used technique is LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode. mdpi.commdpi.com This approach offers superior specificity compared to UV-Vis detection because it monitors a specific precursor-to-product ion transition, minimizing interferences from co-eluting compounds. tandfonline.com

In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion of cyanidin 3-arabinoside (m/z 419). This ion is then fragmented in the collision cell, and the second quadrupole is set to select only a specific product ion (e.g., m/z 287). tandfonline.com The intensity of this specific transition is then measured over time to generate a chromatogram. Quantification is performed using an external calibration curve or by using a stable isotope-labeled internal standard for the highest accuracy. The parameters for the MRM transition, such as the collision energy (CE) and declustering potential (DP), are optimized to maximize the signal response for the analyte. mdpi.comnih.gov

Table 4: Example MRM Parameters for Cyanidin 3-arabinoside Quantification by LC-MS/MS

| Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Reference |

|---|

This interactive table outlines typical instrument settings for the highly selective and sensitive quantification of Cyanidin 3-arabinoside using MRM.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

Method Validation and Standardization in Research

The accurate and reliable quantification of Cyanidin 3-arabinoside in various matrices, from plant materials to biological fluids, is fundamentally dependent on rigorous method validation and standardization. Research employing techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) must adhere to established validation protocols to ensure data integrity and comparability across studies. Key validation parameters include linearity, sensitivity (limits of detection and quantification), precision, and accuracy.

A cornerstone of method validation is establishing linearity, which confirms a proportional relationship between the concentration of an analyte and the analytical signal. For Cyanidin 3-arabinoside and related anthocyanins, methods are typically validated to demonstrate high linearity, with correlation coefficients (r²) consistently exceeding 0.99. nih.govmdpi.com For example, a single-laboratory validation of an HPLC method for quantifying anthocyanins in cranberries, including Cyanidin 3-arabinoside, reported a correlation coefficient of ≥99.8%. nih.gov Similarly, an HPLC-MS/MS method developed for its analysis in human plasma and urine showed r² values of 0.9985 and 0.9968, respectively. usask.ca The analytical range for which this linearity holds is also a critical parameter; for instance, in cranberry analysis, the range for Cyanidin 3-arabinoside was established at 0.28–17.67 μg/mL. nih.gov

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. springermedizin.de These values are crucial for studies involving trace amounts of Cyanidin 3-arabinoside, such as in biological samples. In a validation study using HPLC with ultraviolet detection, the method detection limit for Cyanidin 3-arabinoside was estimated to be 0.006 μg/mL. nih.gov More sensitive UHPLC-MS methods have reported LOQs for anthocyanins below 8.1 ng/mL. nih.gov An HPLC-MS/MS method tailored for plasma and urine analysis established a lower limit of quantification (LLOQ) of 0.15 ng/mL for Cyanidin 3-arabinoside in both matrices. usask.ca

Precision reflects the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Quantitative determination of Cyanidin 3-arabinoside and other anthocyanins in cranberry test materials, performed in triplicate over three days, resulted in an RSD for repeatability (RSDr) ranging from 1.77% to 3.31%. nih.gov Other validated methods for anthocyanins report intra- and inter-day precision with an RSD lower than 10% or a coefficient of variation (CV) below 15%, which is considered acceptable for bioanalytical methods. nih.govnih.gov

Standardization is another critical aspect, particularly when certified reference standards for a specific compound are scarce or expensive. In many analyses, the quantification of Cyanidin 3-arabinoside is performed by creating a calibration curve using a commercially available, pure standard of the compound. academicjournals.org However, when a specific standard is unavailable, researchers may use a structurally related compound as an external standard. For example, some methods quantify various anthocyanins against a cyanidin-3-glucoside standard, with results expressed as cyanidin-3-glucoside equivalents. researchgate.net In other cases, a molecular weight correction factor may be applied to improve the accuracy of quantification, such as the use of a correction factor of 0.93 for Cyanidin 3-arabinoside when calibrating against cyanidin 3-O-galactoside. openagrar.de

The following tables summarize key validation parameters for the analysis of Cyanidin 3-arabinoside from published research, showcasing the performance of different analytical methodologies.

Table 1: Linearity and Sensitivity Parameters for Cyanidin 3-arabinoside Analysis

| Analytical Method | Matrix | Linearity (r²) | Analytical Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|---|---|---|

| HPLC-UV | Cranberry | ≥ 0.998 | 0.28–17.67 µg/mL | 0.006 µg/mL | Not Reported | nih.gov |

| HPLC-MS/MS | Human Plasma | 0.9985 | 0.3–100 ng/mL | Not Reported | 0.15 ng/mL | usask.ca |

| HPLC-MS/MS | Human Urine | 0.9968 | 0.3–100 ng/mL | Not Reported | 0.15 ng/mL | usask.ca |

| LC-IT-TOF-MS | Blueberry | > 0.99 | Not Specified | Not Reported | Not Reported | nih.gov |

Table 2: Precision Parameters for Anthocyanin Analysis Including Cyanidin 3-arabinoside

| Analytical Method | Matrix | Parameter | Value | Source(s) |

|---|---|---|---|---|

| HPLC-UV | Cranberry | Repeatability (RSDr) | 1.77–3.31% | nih.gov |

| LC-IT-TOF-MS | Blueberry | Intra- & Inter-day Precision (RSD) | < 10% | nih.gov |

Extraction and Purification Techniques for Cyanidin 3 Arabinoside

Conventional Solvent Extraction Methods

Conventional solvent extraction remains a widely used technique for obtaining cyanidin (B77932) 3-arabinoside due to its simplicity and effectiveness. This method relies on the principle of "like dissolves like," where a solvent with similar polarity to the target compound is used to draw it out from the plant matrix. nih.gov

Acidified Alcohol-Based Solvents (e.g., Methanol (B129727), Ethanol (B145695), Acetone)

The most common solvents for anthocyanin extraction are polar organic solvents such as methanol, ethanol, and acetone, often mixed with water. nih.govcabidigitallibrary.org The addition of a small amount of acid, such as hydrochloric, formic, or citric acid, is crucial. nih.govgoogle.comsci-hub.se This acidification helps to maintain the stability of the anthocyanin molecule, specifically the flavylium (B80283) cation, which is most stable in highly acidic conditions (around pH 3). nih.gov However, the use of strong, concentrated acids can lead to the degradation of the anthocyanin. nih.gov

The selection of the alcohol and its concentration can significantly impact the extraction efficiency. For instance, studies on chokeberries have shown that both methanolic and ethanolic extractions yield similar amounts of cyanidin 3-galactoside, a closely related anthocyanin. sci-hub.se In another study, 50% ethanol acidified with 1% citric acid was found to be optimal for extracting anthocyanins from chokeberry pomace. mdpi.com The extraction process typically involves soaking the plant material in the acidified solvent, followed by filtration to separate the liquid extract from the solid residue. pfigueiredo.org The extract is then often concentrated under a vacuum to remove the solvent. academicjournals.org

Table 1: Comparison of Conventional Solvents for Anthocyanin Extraction

| Solvent System | Plant Source | Key Findings | Reference(s) |

|---|---|---|---|

| Methanol (95%, acidified with HCl) | Chokeberries | High extraction efficiency for cyanidin-3-galactoside. | sci-hub.se |

| Ethanol (98%, acidified with HCl) | Chokeberries | Similar extraction efficiency to methanol for cyanidin-3-galactoside. | sci-hub.se |

| Acetone (70% in water, acidified with HCl) | Chokeberries | Effective for anthocyanin extraction. | sci-hub.se |

| Ethanol (50%) with Citric Acid (1%) | Chokeberry Pomace | Optimal for anthocyanin extraction compared to other concentrations and acids. | mdpi.com |

| Ethanol (acidified) | Wild Blueberries | Used for initial soaking before purification steps. | pfigueiredo.org |

| Methanol (100% with 1% HCl) | Pear Peel | Used to test for the presence of anthocyanins. | academicjournals.org |

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced extraction technologies have been developed. These methods often offer higher efficiency, reduced environmental impact, and improved extract quality.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent. nih.govnih.gov This technique can significantly reduce extraction time and solvent consumption while increasing the yield. nih.govwisdomlib.org

Key parameters that influence the efficiency of UAE include temperature, time, solvent composition, solid-to-liquid ratio, and ultrasound power. nih.govfrontiersin.org Studies have demonstrated that UAE can lead to a higher extraction yield of cyanidin 3-arabinoside from black chokeberry pomace compared to conventional methods. wisdomlib.orgmdpi.com In one study, optimized UAE conditions involved using 50% ethanol as the solvent with a sonication time of 10 minutes at 25% amplitude. wisdomlib.org

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and the sample matrix directly and rapidly. encyclopedia.pubmdpi.com This localized heating causes the plant cells to rupture due to increased internal pressure, thereby releasing the intracellular contents, including cyanidin 3-arabinoside, into the solvent. mdpi.com MAE offers several advantages, such as shorter extraction times, reduced solvent usage, and higher extraction rates compared to conventional techniques. mdpi.comnih.gov

The efficiency of MAE is influenced by factors like microwave power, extraction time, temperature, and solvent properties. nih.gov Research on black chokeberry pomace has shown that MAE, under optimized conditions of 60°C and a 4-minute irradiation time with acidified 50% ethanol, can achieve a higher extraction yield of cyanidin 3-arabinoside than conventional extraction. wisdomlib.orgmdpi.com

Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction is a green technology that utilizes specific enzymes to break down the plant cell wall components, such as cellulose, pectin, and hemicellulose. cabidigitallibrary.orgembrapa.br This enzymatic degradation facilitates the release of intracellular compounds like cyanidin 3-arabinoside into the extraction solvent. embrapa.brmdpi.com EAE is considered an effective and environmentally friendly method that can increase extraction yield. cabidigitallibrary.orgresearchgate.net

The effectiveness of EAE depends on factors like the type and concentration of the enzyme, temperature, pH, and incubation time. researchgate.net Studies have shown that enzymatic treatment of bilberry skins can lead to significantly higher concentrations of individual anthocyanins. researchgate.net Combining EAE with other techniques, such as ultrasound-assisted extraction (UAEE), can further enhance the extraction efficiency. mdpi.com For example, UAEE has been successfully used to extract anthocyanins from grape skins. mdpi.com

Pressurized Liquid Extraction (PLE)

Pressurized liquid extraction, also known as accelerated solvent extraction (ASE), uses solvents at elevated temperatures (between room temperature and 200°C) and pressures (between 35 and 200 bar). nih.gov Under these conditions, the solvent remains in a liquid state above its boiling point, which enhances its solubility and diffusion rates, leading to a more efficient and faster extraction process. nih.govcabidigitallibrary.org PLE requires smaller amounts of solvent compared to conventional methods. cabidigitallibrary.org

The choice of solvent, temperature, and pressure are critical parameters in PLE. researchgate.net For instance, the maximum extraction of anthocyanins, including cyanidin 3-arabinoside, from cranberry pomace was achieved using 100% pressurized ethanol at temperatures between 40-120°C and a pressure of 50 bar. researchgate.netmdpi.com Similarly, studies on honeysuckle pomace have demonstrated that PLE with ethanol or water can recover high yields of phenolic compounds, including cyanidin 3-arabinoside. ktu.edu

Table 2: Overview of Advanced Extraction Technologies for Cyanidin 3-arabinoside

| Technology | Principle | Advantages | Key Findings for Cyanidin 3-arabinoside | Reference(s) |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell disruption and mass transfer. | Reduced time and solvent use, higher yield. | Higher extraction yield from black chokeberry pomace compared to conventional methods. | wisdomlib.orgmdpi.com |

| Microwave-Assisted Extraction (MAE) | Rapid, direct heating of solvent and sample causes cell rupture. | Shorter time, less solvent, higher extraction rate. | Increased concentration of cyanidin-3-O-arabinoside from black chokeberry pomace. | wisdomlib.orgmdpi.com |

| Enzyme-Assisted Extraction (EAE) | Enzymes degrade cell walls, releasing intracellular contents. | Environmentally friendly, increased yield. | Enhanced extraction of anthocyanins from bilberry skins. | researchgate.net |

| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure increase solvent efficiency. | Faster, less solvent consumption. | Maximum extraction from cranberry pomace achieved with pressurized ethanol. | researchgate.netmdpi.com |

Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DES) have emerged as green and efficient alternatives to conventional organic solvents for the extraction of anthocyanins, including Cyanidin 3-arabinoside. nih.govnih.gov These solvents are typically composed of a hydrogen bond acceptor (HBA), often choline (B1196258) chloride, and a hydrogen bond donor (HBD), which can be a natural compound like an organic acid, sugar, or polyol. erciyes.edu.trcyclodextrinnews.comnih.gov The resulting mixture has a significantly lower melting point than its individual components, existing as a liquid at or near room temperature. nih.gov

The effectiveness of DES in extracting anthocyanins is attributed to their high solubilizing power, designable structure, and the potential for enhanced stability of the extracted compounds. erciyes.edu.trmdpi.com Research has shown that the composition of the DES, particularly the choice of HBD, significantly influences the extraction efficiency. For instance, studies on anthocyanin extraction from sources like chokeberry (Aronia melanocarpa), which contains Cyanidin 3-arabinoside, have demonstrated that DES based on organic acids (e.g., malic acid, citric acid) or polyols (e.g., glycerol, sorbitol) are highly effective. cyclodextrinnews.commdpi.comnih.gov

The extraction process using DES is often enhanced by ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve mass transfer and reduce extraction times. erciyes.edu.trcyclodextrinnews.comnih.gov Optimization studies have focused on parameters such as temperature, extraction time, and the water content within the DES, as these factors can significantly impact the yield of specific anthocyanins like Cyanidin 3-arabinoside. cyclodextrinnews.commdpi.com For example, in the extraction of anthocyanins from chokeberry, optimal conditions were identified as 42.7 °C for 90 minutes with a 40% (w/w) water content in a malic acid-based NaDES to maximize the yield of Cyanidin 3-arabinoside, among other anthocyanins. cyclodextrinnews.comnih.gov

Table 1: Examples of Deep Eutectic Solvents Used for Anthocyanin Extraction

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Source Material | Target Compounds | Reference |

|---|---|---|---|---|---|

| Choline chloride | Citric acid | 1:1 | Black carrot | Anthocyanins | erciyes.edu.tr |

| Choline chloride | Malic acid | 1:1 | Chokeberry | Cyanidin-3-O-glucoside, Cyanidin-3-O-galactoside, Cyanidin-3-O-arabinoside | cyclodextrinnews.comnih.gov |

| Choline chloride | Sorbitol | 1:1 | Bilberry | Total Anthocyanins, Cyanidin-3-O-glucoside | mdpi.com |

| Choline chloride | Glycerol | 1:2 | Aronia melanocarpa | Cyanidin-3-O-galactoside, Cyanidin-3-O-glucoside, Cyanidin-3-O-arabinoside | nih.gov |

| Choline chloride | Lactic acid | 1:2 | Aronia fruit | Total Phenolic Compounds | tubitak.gov.tr |

| Betaine | Lactic acid | 1:1 | Black bean peel | Anthocyanins | mdpi.com |

Purification Strategies

Following extraction, crude extracts containing Cyanidin 3-arabinoside require purification to remove interfering substances such as sugars, organic acids, and other phenolic compounds. researchgate.netusamvcluj.ro This is crucial for obtaining high-purity compounds for research and other applications.

Solid Phase Extraction (SPE) with C18 and Cation-Exchange Resins

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of anthocyanins from crude extracts. researchgate.netresearchgate.net The method relies on the partitioning of compounds between a solid stationary phase (sorbent) and a liquid mobile phase. usamvcluj.ro For anthocyanin purification, C18 reversed-phase and cation-exchange resins are commonly employed, often in combination. pfigueiredo.orgnih.gov

The C18 SPE method utilizes a nonpolar stationary phase. chromatographyonline.com Polar impurities like sugars and acids are washed away with an aqueous solution, while the more nonpolar anthocyanins are retained on the C18 sorbent. The desired anthocyanins are then eluted with a solvent of lower polarity, such as acidified methanol or ethanol. usamvcluj.roacs.org This technique has proven effective in purifying extracts from various berries known to contain Cyanidin 3-arabinoside, such as blueberries and cranberries. pfigueiredo.orgresearchgate.net

Cation-exchange SPE leverages the positive charge of the anthocyanin flavylium cation under acidic conditions (pH < 3). usamvcluj.roresearchgate.net The positively charged anthocyanins bind to the negatively charged sorbent, while neutral and anionic compounds are washed away. pfigueiredo.orgchromatographyonline.com Elution is typically achieved by changing the pH to a less acidic level (pH 2-6), which neutralizes the charge on the anthocyanins, or by using a solvent mixture containing ethanol. pfigueiredo.org A mixed-mode SPE, combining both cation-exchange and reversed-phase mechanisms, has been developed to offer superior selectivity and achieve high-purity anthocyanin fractions by effectively removing non-anthocyanin phenolics. usamvcluj.roresearchgate.net

Table 2: SPE Purification of Anthocyanins from Various Sources

| Plant Source | SPE Sorbent(s) | Purification Outcome | Reference |

|---|---|---|---|

| Wild Blueberries | Silica gel C-18 and DSC-SCX cation-exchange resin | Resulted in an anthocyanin-enriched elute of 87 wt.% purity. | pfigueiredo.orgnih.gov |

| Five Berry Species (incl. Blueberry) | C18 resin | Removed >94.4% of sugars and >88.5% of acids; anthocyanin recovery was 90–95.6%. | researchgate.netresearchgate.net |

| Cranberry | C18 cartridge | Fractionation of juice components prior to HPLC determination of anthocyanins including Cyanidin-3-arabinoside. | researchgate.net |

| Red Radish, Blueberry | Mixed-mode cation-exchange (MCX) | Efficiently removed non-anthocyanin phenolics, with some anthocyanins reaching 99% purity. | researchgate.net |

Preparative Liquid Chromatography

For the isolation of individual anthocyanins like Cyanidin 3-arabinoside to a high degree of purity (>98%), preparative high-performance liquid chromatography (preparative HPLC) is the method of choice. nih.govtandfonline.comtandfonline.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to process larger sample quantities. clockss.orgtandfonline.com

The separation is typically performed on a reversed-phase column, such as a C18 column. tandfonline.comspkx.net.cn A gradient elution using a mobile phase consisting of an acidified aqueous solvent (e.g., water with formic or trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed. pfigueiredo.orgtandfonline.com By carefully controlling the gradient, it is possible to separate structurally similar anthocyanins, such as different glycosides of cyanidin. srce.hr

Researchers have successfully used preparative HPLC to isolate Cyanidin 3-arabinoside and other anthocyanin monomers from sources like black chokeberry and wild blueberries. pfigueiredo.orgnih.govnih.govtandfonline.com The collected fractions are analyzed for purity, often using analytical HPLC-MS, allowing for the procurement of pure standards for further research. pfigueiredo.orgnih.gov

Table 3: Preparative Liquid Chromatography for Cyanidin Glycoside Isolation

| Source Material | Column Type | Mobile Phase (Gradient) | Isolated Compound(s) | Purity | Reference |

|---|---|---|---|---|---|

| Wild Blueberries | C18 | Water (5% formic acid) and Methanol | Delphinidin (B77816), Cyanidin, Petunidin (B3231668), Peonidin (B1209262), Malvidin (B83408) glycosides (including arabinosides) | Up to 100% | pfigueiredo.orgnih.gov |

| Black Chokeberry | C18 | Formic acid/water and Acetonitrile (B52724)/methanol/formic acid/water | Cyanidin-3-O-galactoside, Cyanidin-3-O-arabinoside | >98% | nih.govtandfonline.com |

| Mulberry Fruit | C18 | Not specified | Cyanidin-3-glucoside | >98% | spkx.net.cn |

| Ribes biebersteinii Fruits | ODS | Water (10% formic acid) and Methanol (10% formic acid) | Cyanidin 3-O-sambubioside, Cyanidin 3-O-glucoside, Cyanidin 3-O-rutinoside | Not specified | srce.hr |

Continuous Separation Processes (e.g., Sorption, Evaporation, Chromatography)

While batch processes like SPE and preparative HPLC are effective, there is growing interest in continuous separation processes for larger-scale and more efficient pigment purification. scispace.comsterlitech.com These systems integrate multiple separation techniques into a continuous workflow. scispace.com

One such approach involves the combination of sorption on a solid phase (like a C18 minicolumn), in-line solvent evaporation to concentrate the eluate, and subsequent injection into a chromatograph for final separation. scispace.com This type of integrated, continuous process has been developed for the purification of anthocyanins from complex mixtures like red wine. scispace.com The continuous nature allows for the processing of larger volumes and can be automated, potentially reducing time and solvent consumption. scispace.com

Another scalable technology is tangential flow filtration (TFF), a membrane-based separation method that can be operated continuously. sterlitech.com Unlike traditional filtration, the feed solution flows parallel to the membrane surface, which prevents the filter from clogging and allows for the processing of large volumes. TFF, particularly with hollow fiber membranes, is used for pigment isolation and purification in various industries and represents a viable option for the large-scale processing of anthocyanin extracts. sterlitech.com While direct applications specifically detailing the continuous separation of Cyanidin 3-arabinoside are not extensively documented, these advanced processes hold promise for the efficient, industrial-scale purification of anthocyanins from natural sources. scispace.comsterlitech.com

Stability and Degradation Pathways of Cyanidin 3 Arabinoside

Chemical Stability in Plant Matrices and Extracts

The inherent chemical structure of cyanidin (B77932) 3-arabinoside makes it sensitive to its surrounding environment. cymitquimica.com Factors such as pH, temperature, and light play a significant role in its stability within plant tissues and derived extracts. cymitquimica.comresearchgate.net

The stability of cyanidin 3-arabinoside is highly dependent on environmental factors. Like other anthocyanins, its molecular structure undergoes transformations under different conditions, leading to color changes and degradation. researchgate.net

pH: The acidity or alkalinity of the medium is a critical determinant of the stability of cyanidin 3-arabinoside. It exhibits maximum stability in acidic environments, typically at a pH range of 1 to 3. In this range, it primarily exists in its most colorful form, the flavylium (B80283) cation. As the pH increases towards neutral and alkaline levels, the molecule undergoes structural changes, leading to the formation of less stable, colorless, or degraded forms. researchgate.net

Temperature: Elevated temperatures can accelerate the degradation of cyanidin 3-arabinoside. researchgate.net Studies have shown that it has lower heat stability compared to other anthocyanins like cyanidin-3-galactoside. researchgate.netresearchgate.net The degradation process often follows first-order reaction kinetics, where the rate of degradation increases with rising temperature. researchgate.net

Light: Exposure to light is another factor that can induce the degradation of anthocyanins, including cyanidin 3-arabinoside. cymitquimica.comresearchgate.net Light can provide the energy needed to initiate oxidation reactions, leading to the breakdown of the anthocyanin structure and subsequent loss of color and bioactivity. mdpi.com

| Environmental Factor | Condition | Impact on Cyanidin 3-arabinoside Stability |

| pH | Acidic (pH 1-3) | High stability (exists as colored flavylium cation) |

| Neutral to Alkaline | Degradation and loss of color | |

| Temperature | High | Accelerated degradation; lower stability compared to some other anthocyanins researchgate.net |

| Light | Exposure | Promotes degradation through photo-oxidation cymitquimica.comresearchgate.net |

Enzymatic Degradation Mechanisms

In addition to chemical instability, cyanidin 3-arabinoside is also a substrate for several enzymes found in plant tissues that can catalyze its degradation. researchgate.netnih.gov The activity of these enzymes is a major contributor to the loss of anthocyanins during post-harvest storage and processing of fruits and vegetables. nih.gov

Beta-glucosidase (BGL), sometimes referred to as anthocyanase, plays a key role in the enzymatic degradation of cyanidin 3-arabinoside. researchgate.netnih.gov This enzyme catalyzes the hydrolysis of the glycosidic bond that links the cyanidin aglycone to the arabinose sugar. nih.goviss.it This cleavage results in the formation of the unstable cyanidin aglycone and a free arabinose molecule. The resulting aglycone is highly susceptible to further degradation. iss.it Molecular docking studies have shown a high binding affinity between BGL and cyanidin 3-arabinoside, indicating a strong potential for this enzymatic degradation pathway. mdpi.com

Peroxidase (POD) is another enzyme implicated in the degradation of cyanidin 3-arabinoside. researchgate.netnih.gov PODs are oxidoreductases that catalyze the oxidation of a wide range of phenolic compounds, including anthocyanins, in the presence of hydrogen peroxide. nih.gov This oxidation leads to the breakdown of the anthocyanin structure and a loss of color. nih.gov Studies have demonstrated that POD activity can be a significant factor in the degradation of anthocyanins in various fruits. semanticscholar.org Molecular docking simulations have confirmed a strong interaction between POD and cyanidin 3-arabinoside, suggesting its susceptibility to peroxidase-mediated oxidation. mdpi.com

Polyphenol oxidase (PPO) is also involved in the enzymatic browning and degradation of anthocyanins. researchgate.netnih.gov PPO catalyzes the oxidation of phenolic compounds to quinones, which are highly reactive and can polymerize or react with other cellular components, leading to discoloration. nih.gov While the primary substrates for PPO are often other phenolics, the resulting quinones can indirectly cause the degradation of anthocyanins. Furthermore, some studies suggest PPO can directly oxidize anthocyanins. nih.govmdpi.com The interaction between PPO and cyanidin 3-arabinoside has been investigated through molecular modeling, which showed a favorable binding energy, supporting its role in the degradation process. mdpi.com

| Enzyme | Degradation Mechanism | Binding Affinity (ΔG, kcal/mol) |

| Beta-Glucosidase (BGL) | Hydrolyzes the glycosidic bond, releasing the unstable cyanidin aglycone. nih.gov | -9.3 to -9.2 nih.govmdpi.com |

| Peroxidase (POD) | Catalyzes the oxidation of the anthocyanin structure. nih.gov | -8.1 mdpi.com |

| Polyphenol Oxidase (PPO) | Catalyzes oxidation to reactive quinones, leading to degradation. nih.gov | -6.0 mdpi.com |

| Binding affinity energies were calculated from molecular docking simulations. mdpi.com |

Peroxidase (POD) Activity

Strategies for Enhancing Stability in Research Samples

Given the inherent instability of cyanidin 3-arabinoside, several strategies can be employed to minimize its degradation in research samples, ensuring the accuracy and reproducibility of experimental results.

One primary approach is the control of environmental conditions. sigmaaldrich.com Storing extracts and purified samples at low temperatures (e.g., refrigeration at 4°C or freezing) and in the dark can significantly slow down the rates of both chemical and light-induced degradation. mdpi.com Adjusting the pH of solutions to the acidic range (pH 1-3) is also a fundamental strategy to maintain the stable flavylium cation form of the molecule.

To counteract enzymatic degradation, the use of specific enzyme inhibitors can be an effective strategy. mdpi.com By blocking the active sites of enzymes like beta-glucosidase, peroxidase, and polyphenol oxidase, their degradative effects on cyanidin 3-arabinoside can be minimized. mdpi.com Additionally, techniques such as blanching (a short heat treatment) can be used to denature and inactivate these enzymes in plant matrices before extraction, although care must be taken to avoid excessive thermal degradation of the anthocyanin itself.

Another promising strategy is the use of co-pigmentation. The presence of other phenolic compounds, known as co-pigments, can interact with anthocyanin molecules, forming complexes that protect the anthocyanin from degradation and can even enhance its color. d-nb.info Furthermore, encapsulation techniques, where the anthocyanin is enclosed within a protective matrix, can provide a physical barrier against degradative environmental factors and enzymes. mdpi.com Acylation, the addition of an acyl group to the sugar moiety, has also been shown to enhance anthocyanin stability. nih.gov

Molecular and Cellular Mechanisms of Action of Cyanidin 3 Arabinoside

Antioxidant Mechanisms

The antioxidant capacity of cyanidin (B77932) 3-arabinoside is a cornerstone of its biological effects, encompassing direct interaction with reactive species and modulation of the body's innate antioxidant systems.

Free Radical Scavenging Capacity

Cyanidin 3-arabinoside is recognized for its ability to directly neutralize free radicals, thereby mitigating cellular damage caused by oxidative stress. smolecule.comontosight.aiontosight.ai This capacity is attributed to its chemical structure, which allows it to donate electrons and stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com

Studies have demonstrated the potent radical scavenging activity of cyanidin 3-arabinoside. For instance, it has been shown to scavenge radicals in the Trolox equivalent antioxidant capacity (TEAC) assay. caymanchem.com Research on extracts from Aronia melanocarpa (black chokeberry), which contain cyanidin 3-arabinoside, has highlighted its strong diphenylpicrylhydrazyl (DPPH) radical scavenging capacity. mdpi.com Among the anthocyanins tested from these berries, cyanidin 3-arabinoside exhibited the strongest radical scavenging activity, a characteristic influenced by the sugar moiety attached to the cyanidin aglycone. mdpi.com However, another review suggests that while the aglycone structure is a primary determinant of reactivity towards certain radicals, the type of sugar can also have an influence, with cyanidin-3-arabinoside showing lower activity in some assays compared to other cyanidin glycosides. mdpi.com

The reactivity of cyanidin 3-arabinoside extends to various reactive species. For example, the sequence of reactivity of several anthocyanins toward peroxynitrite was found to be influenced by both the aglycone and the sugar moiety. mdpi.com

Modulation of Endogenous Antioxidant Systems (e.g., MnSOD, GSH)

Beyond direct scavenging, cyanidin 3-arabinoside can bolster the body's own antioxidant defenses. Anthocyanins, as a class, are known to enhance endogenous antioxidant systems, including enzymes like catalase (CAT) and non-enzymatic antioxidants like glutathione (B108866) (GSH). nih.gov Some studies suggest that anthocyanins can activate the Nrf2 pathway, which in turn enhances antioxidant defense mechanisms. foodandnutritionjournal.org

Specifically, cyanidin-3-glucoside (a closely related compound) has been shown to protect against glutamate-induced oxidative stress by up-regulating cellular antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). nih.gov It has also been found to increase glutathione synthesis in liver cells, offering a protective mechanism against hyperglycemia-induced oxidative damage. nih.gov While direct evidence for cyanidin 3-arabinoside's effect on specific enzymes like manganese superoxide dismutase (MnSOD) is still emerging, the broader activities of cyanidins suggest a role in modulating these critical cellular protectors. nih.govscielo.brnih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of cyanidin 3-arabinoside are closely linked to its antioxidant activities and involve the modulation of key signaling pathways and the inhibition of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, IL-10, TNF-α)

Cyanidin 3-arabinoside has demonstrated the ability to suppress the production of pro-inflammatory cytokines, which are signaling molecules that drive inflammatory responses. Studies have shown that anthocyanins, including cyanidin derivatives, can inhibit key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). dovepress.comfrontiersin.org

For instance, research on blueberry extracts containing cyanidin 3-arabinoside showed a reduction in the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in cell models. frontiersin.orgzju.edu.cn While some studies also mention the inhibition of IL-10, it is important to note that IL-10 is often considered an anti-inflammatory cytokine. nih.govfoodandnutritionjournal.orgdovepress.commdpi.com The context of its modulation by cyanidin 3-arabinoside requires further clarification in specific inflammatory conditions. The general consensus points towards a downregulation of pro-inflammatory mediators. smolecule.comontosight.airsc.org

Modulation of Signaling Pathways (e.g., NF-κB)

A critical aspect of the anti-inflammatory action of cyanidin 3-arabinoside involves the modulation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. dovepress.com The NF-κB pathway is a central regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. mdpi.com

Studies have shown that cyanidin and its derivatives can mitigate the activation of NF-κB. dovepress.comrsc.orgnih.gov For example, in models of diabetic nephropathy, cyanidin 3-arabinoside was found to attenuate the pro-inflammatory response by partially inhibiting the NF-κB signaling pathway. frontiersin.org This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the p65 subunit of NF-κB. By suppressing NF-κB activation, cyanidin 3-arabinoside effectively dampens the inflammatory cascade. foodandnutritionjournal.orgnih.govumed.pl

Inhibition of Specific Proteins (e.g., Aminopeptidase (B13392206) N, Janus Kinase)

Cyanidin 3-arabinoside has demonstrated the ability to interact with and inhibit specific proteins that are crucial in pathways related to tumor growth and inflammation. smolecule.com Molecular docking studies have identified Aminopeptidase N (APN) and Janus kinase 3 (JAK3) as potential targets for this compound. researchgate.net Aminopeptidase N is a cell surface enzyme that plays a role in tumor cell invasion and angiogenesis. nih.gov Janus kinases are a family of enzymes that are involved in cytokine signaling pathways that can drive cancer cell proliferation and survival. nih.gov

A study evaluating the anti-tumor activity of apple polyphenols identified cyanidin 3-arabinoside as a potential inhibitor of both APN and JAK3. researchgate.net This interaction with key proteins involved in cancer progression highlights its potential as a therapeutic agent. smolecule.com The inhibition of these specific proteins is a key mechanism through which cyanidin 3-arabinoside may exert its anti-tumor effects.

Down-regulation of Pro-oxidant Systems (e.g., COX-2, iNOS)

Cyanidin 3-arabinoside contributes to the mitigation of inflammatory conditions by down-regulating pro-oxidant systems, notably by reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). tandfonline.comdovepress.com These enzymes are key mediators of inflammation and are often overexpressed in cancerous and precancerous tissues. plos.orgnih.gov

Studies on anthocyanins, including cyanidin derivatives, have shown their capacity to suppress the expression of both COX-2 and iNOS. nih.govsemanticscholar.org For instance, an anthocyanin-rich fraction containing cyanidin glycosides was effective in downregulating both iNOS and COX-2 in colon tissue. plos.org This down-regulation of pro-oxidant and pro-inflammatory enzymes is a significant aspect of the chemopreventive potential of cyanidin 3-arabinoside. dovepress.comsemanticscholar.org

Anti-Tumor Mechanisms in Cell Models

Inhibition of Cancer Cell Proliferation (e.g., Caco-2 cells)

Cyanidin 3-arabinoside has been shown to exert a significant inhibitory effect on the proliferation of cancer cells, particularly in human colon carcinoma (Caco-2) cells. researchgate.net Research has demonstrated that this compound can inhibit the growth of Caco-2 cells in a dose-dependent manner. researchgate.net

One study determined the half-maximal inhibitory concentration (IC50) value for cyanidin 3-arabinoside against Caco-2 cells to be 112 ± 4.36 μg/mL after 72 hours of treatment. researchgate.netresearchgate.net This anti-proliferative activity is a cornerstone of its anti-tumor potential. researchgate.netresearchgate.net The ability to halt the uncontrolled growth of cancer cells is a primary mechanism of action for many chemotherapeutic agents, and cyanidin 3-arabinoside exhibits this crucial property in cell-based models. umed.plmdpi.com

| Compound | Cell Line | IC50 Value | Incubation Time | Source |

|---|---|---|---|---|

| Cyanidin 3-arabinoside | Caco-2 | 112 ± 4.36 μg/mL | 72 hours | researchgate.netresearchgate.net |

Induction of Apoptosis

A key mechanism of the anti-tumor activity of cyanidin 3-arabinoside is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net Studies have shown that treatment with cyanidin 3-arabinoside can lead to apoptotic cell death in Caco-2 cells. researchgate.netresearchgate.net This process is often characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of specific enzymes like caspases. nih.gov

The pro-apoptotic effects of cyanidin 3-arabinoside are linked to its ability to influence the expression of key regulatory proteins. For example, a related compound, cyanidin-3-O-glucoside, was found to induce apoptosis by affecting the expression of Bcl-2 and Bax proteins, which are critical regulators of the apoptotic pathway. researchgate.netresearchgate.net Furthermore, cyanidin 3-arabinoside has been observed to significantly increase apoptosis in Jurkat cells, a human leukemia cell line. core.ac.uk

Impact on Cell Membrane Synthesis and Energy Metabolism

Cyanidin 3-arabinoside has been found to exert its anti-tumor effects by impacting fundamental cellular processes such as cell membrane synthesis and energy metabolism in cancer cells. researchgate.netresearchgate.net A metabolomics approach used to study the effects of cyanidin 3-arabinoside on Caco-2 cells revealed significant alterations in metabolites involved in these pathways. researchgate.netresearchgate.net

| Metabolite | Associated Pathway | Source |

|---|---|---|

| Sphingosine | Cell Membrane Synthesis | researchgate.netresearchgate.net |

| Phosphoethanolamine | Cell Membrane Synthesis | researchgate.netresearchgate.net |

| Phosphatidylcholine (PC) | Cell Membrane Synthesis | researchgate.netresearchgate.net |

| Pantothenate | Energy Metabolism | researchgate.netresearchgate.net |

| γ-Linolenic acid | Fatty Acid Metabolism | researchgate.netresearchgate.net |

| Dodecanoic acid | Fatty Acid Metabolism | researchgate.netresearchgate.net |

| Myristic acid | Fatty Acid Metabolism | researchgate.netresearchgate.net |

| Taurine | Energy Metabolism | researchgate.netresearchgate.net |

| Uracil | Nucleotide Metabolism | researchgate.netresearchgate.net |

| Cytidine | Nucleotide Metabolism | researchgate.netresearchgate.net |

Triggering of DNA Damage

In addition to inducing apoptosis and disrupting cellular metabolism, cyanidin 3-arabinoside is believed to exert anti-tumor effects by triggering DNA damage in cancer cells. researchgate.netresearchgate.net This mechanism is a common strategy for many anticancer agents, as damaged DNA can halt the cell cycle and lead to cell death if the damage is irreparable.

While direct mechanistic studies on cyanidin 3-arabinoside are emerging, the broader class of anthocyanins, including cyanidin and its glycosides, has been associated with the ability to induce DNA damage in cancer cells. unime.it The triggering of DNA damage, in conjunction with the induction of apoptosis and inhibition of proliferation, forms a multi-pronged attack on cancer cells, highlighting the comprehensive anti-tumor potential of cyanidin 3-arabinoside. researchgate.netresearchgate.net

Metabolic Regulatory Mechanisms

Cyanidin 3-arabinoside has been identified as a significant modulator of metabolic pathways, particularly through its interaction with enzymes that regulate insulin (B600854) signaling and glucose metabolism.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Cyanidin 3-arabinoside is a selective and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin signaling pathway. acs.orgmedchemexpress.comacs.org By inhibiting PTP1B, cyanidin 3-arabinoside enhances insulin sensitivity, which is a crucial factor in managing type 2 diabetes. acs.orgacs.orgresearchgate.net Studies have shown that cyanidin 3-arabinoside exhibits a notable inhibitory activity against PTP1B, with a reported IC50 value of 8.91 ± 0.63 μM. acs.orgnih.gov This inhibitory effect is achieved through a reversible mixed pattern of inhibition. acs.orgnih.gov Molecular docking simulations have further revealed that cyanidin 3-arabinoside interacts with key amino acid residues in the active site of PTP1B, including Tyr46, Val49, Asp181, Phe182, Cys215, Ala217, and Arg221. researchgate.net

Table 1: Inhibitory Action of Cyanidin 3-arabinoside on PTP1B

| Compound | Target Enzyme | IC50 Value | Inhibition Mechanism |

|---|

A significant outcome of PTP1B inhibition by cyanidin 3-arabinoside is the promotion of glycogen (B147801) synthesis. acs.orgnih.govresearchgate.net By enhancing the insulin signaling cascade, it facilitates the conversion of glucose into glycogen for storage in tissues like the liver and muscles, a process that is often impaired in insulin-resistant states. consensus.appconsensus.app

The inhibitory action of cyanidin 3-arabinoside on PTP1B directly leads to the improvement of the downstream insulin signaling pathway involving Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and Glycogen Synthase Kinase 3 beta (GSK3β). acs.orgacs.orgnih.gov PTP1B normally dephosphorylates and inactivates the insulin receptor and IRS-1. consensus.app By inhibiting PTP1B, cyanidin 3-arabinoside helps maintain the phosphorylation and activation of these key signaling molecules, leading to the activation of the PI3K/Akt pathway. acs.orgresearchgate.netnih.gov This, in turn, leads to the phosphorylation and inactivation of GSK3β, an enzyme that would otherwise inhibit glycogen synthase. mdpi.com Therefore, the inhibition of PTP1B by cyanidin 3-arabinoside ultimately results in enhanced glycogen synthesis and improved glucose uptake. acs.orgconsensus.app Research has indicated that cyanidin 3-arabinoside is effective in improving alterations in the IRS-1/PI3K/Akt pathway. researchgate.net

Promotion of Glycogen Synthesis

Modulation of Mitochondrial Homeostasis

Cyanidin 3-arabinoside also plays a crucial role in maintaining mitochondrial function by mitigating oxidative stress and regulating calcium levels within the mitochondria. nih.govnih.gov

Reduction of Mitochondrial ROS Accumulation (mtROS)